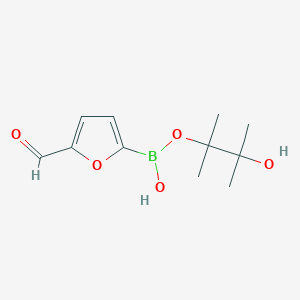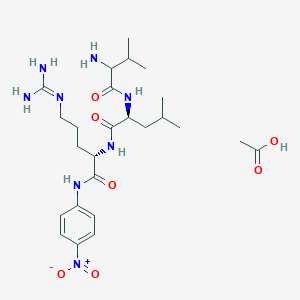
H-DL-Val-Leu-Arg-pNA.CH3CO2H
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
H-DL-Val-Leu-Arg-pNA.CH3CO2H, also known as DL-Valyl-Leucyl-Arginyl-p-nitroanilide acetate salt, is a synthetic peptide substrate. It is commonly used in biochemical assays to measure the activity of proteolytic enzymes, particularly those involved in fibrinolysis and other proteolytic processes. The compound is characterized by its ability to release p-nitroaniline upon enzymatic cleavage, which can be quantitatively measured due to its chromogenic properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Val-Leu-Arg-pNA.CH3CO2H involves the stepwise assembly of the peptide chain using standard solid-phase peptide synthesis (SPPS) techniques. The process typically includes the following steps:
Amino Acid Coupling: The amino acids (DL-Valine, Leucine, and Arginine) are sequentially coupled to a solid resin support using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Cleavage and Deprotection: The peptide is cleaved from the resin and deprotected using trifluoroacetic acid (TFA) in the presence of scavengers like water, triisopropylsilane (TIS), and ethanedithiol (EDT).
Purification: The crude peptide is purified by high-performance liquid chromatography (HPLC) to obtain the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are employed to enhance efficiency and consistency. The use of large-scale HPLC systems ensures the purification of the peptide to meet industrial standards .
化学反应分析
Types of Reactions
H-DL-Val-Leu-Arg-pNA.CH3CO2H primarily undergoes enzymatic hydrolysis reactions. The peptide bond between Arginine and p-nitroaniline is cleaved by specific proteolytic enzymes, releasing p-nitroaniline, which can be detected spectrophotometrically.
Common Reagents and Conditions
Enzymes: Proteolytic enzymes such as trypsin, thrombin, and kallikrein.
Buffers: Phosphate-buffered saline (PBS) or Tris-HCl buffer at physiological pH (7.4).
Temperature: Reactions are typically conducted at 37°C to mimic physiological conditions.
Major Products
The major product of the enzymatic hydrolysis of this compound is p-nitroaniline, which is a yellow compound that absorbs light at 405 nm, allowing for quantitative measurement .
科学研究应用
H-DL-Val-Leu-Arg-pNA.CH3CO2H is widely used in scientific research due to its versatility as a chromogenic substrate. Some of its applications include:
Biochemical Assays: Used to measure the activity of proteolytic enzymes in various biological samples.
Medical Research: Employed in studies related to blood coagulation and fibrinolysis to understand the mechanisms of clot formation and dissolution.
Drug Development: Utilized in screening assays to identify potential inhibitors of proteolytic enzymes, which could be developed into therapeutic agents.
Industrial Applications: Applied in quality control processes to ensure the activity of enzyme preparations used in various industrial processes
作用机制
The mechanism of action of H-DL-Val-Leu-Arg-pNA.CH3CO2H involves its cleavage by specific proteolytic enzymes. The peptide bond between Arginine and p-nitroaniline is hydrolyzed, releasing p-nitroaniline. This reaction is facilitated by the enzyme’s active site, which recognizes the peptide sequence and catalyzes the hydrolysis. The released p-nitroaniline can be quantitatively measured due to its chromogenic properties, providing a direct measure of enzyme activity .
相似化合物的比较
H-DL-Val-Leu-Arg-pNA.CH3CO2H can be compared with other chromogenic peptide substrates such as:
H-D-Val-Leu-Lys-pNA dihydrochloride: Similar in structure but contains Lysine instead of Arginine.
H-D-Ile-Pro-Arg-pNA dihydrochloride: Contains Isoleucine and Proline in the peptide sequence.
H-D-Leu-Pro-pNA: A simpler peptide substrate with only two amino acids.
The uniqueness of this compound lies in its specific sequence, which makes it a suitable substrate for certain proteolytic enzymes, providing high sensitivity and specificity in enzymatic assays .
属性
分子式 |
C25H42N8O7 |
|---|---|
分子量 |
566.7 g/mol |
IUPAC 名称 |
acetic acid;(2S)-2-[(2-amino-3-methylbutanoyl)amino]-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]-4-methylpentanamide |
InChI |
InChI=1S/C23H38N8O5.C2H4O2/c1-13(2)12-18(30-22(34)19(24)14(3)4)21(33)29-17(6-5-11-27-23(25)26)20(32)28-15-7-9-16(10-8-15)31(35)36;1-2(3)4/h7-10,13-14,17-19H,5-6,11-12,24H2,1-4H3,(H,28,32)(H,29,33)(H,30,34)(H4,25,26,27);1H3,(H,3,4)/t17-,18-,19?;/m0./s1 |
InChI 键 |
MBSRKKXVZCDQSH-PCNXCSAASA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C(C)C)N.CC(=O)O |
规范 SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C(C)C)N.CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-ethenyl-3-methoxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-1-one](/img/structure/B13825402.png)
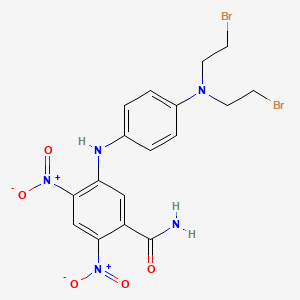
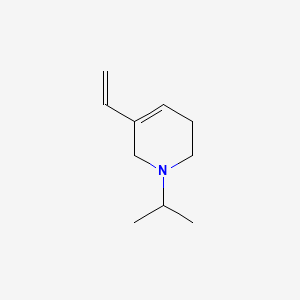
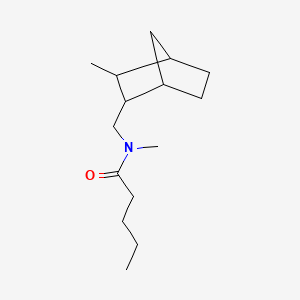
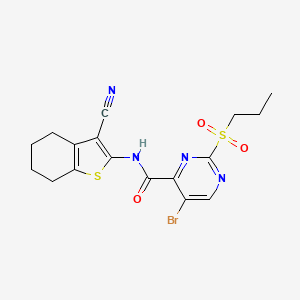
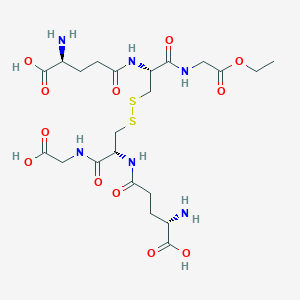
![methyl (3S,4R)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-4-carboxylate](/img/structure/B13825432.png)
![(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6,6-di((113C)methyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B13825446.png)
![1-(1,3-benzodioxol-5-yl)-4-[2-(3,4,5-trimethoxyphenyl)ethyl]piperazine;dihydrochloride](/img/structure/B13825453.png)
![(8S,9S,10R,11S,13S,14S,17S)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B13825468.png)
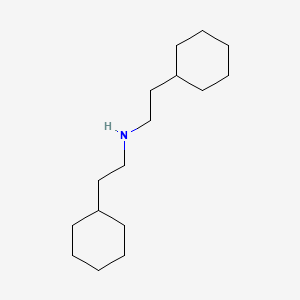
![(3aR,4R,5R,6aS)-4-((S,E)-3-((tert-butyldimethylsilyl)oxy)oct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B13825492.png)

